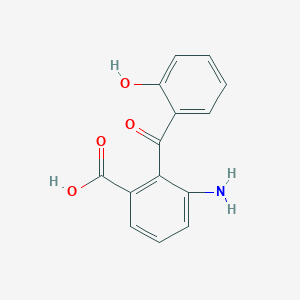![molecular formula C11H10N2O4 B14393276 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one CAS No. 89968-06-9](/img/structure/B14393276.png)
3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one is a chemical compound known for its unique structure and properties It belongs to the class of benzofuran derivatives, which are compounds containing a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitrobenzofuran-2(3H)-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency, efficiency, and safety. The use of advanced techniques, such as continuous flow reactors, can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-[(Dimethylamino)methylidene]-6-amino-2-benzofuran-1(3H)-one .
Scientific Research Applications
3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in the observed effects .
Comparison with Similar Compounds
- 3-[(Dimethylamino)methylidene]-6-fluoro-2-benzofuran-1(3H)-one
- 3-[(Dimethylamino)methylidene]-6-chloro-2-benzofuran-1(3H)-one
- 3-[(Dimethylamino)methylidene]-6-bromo-2-benzofuran-1(3H)-one
Comparison: Compared to its analogs, 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound particularly valuable for certain applications .
Properties
CAS No. |
89968-06-9 |
|---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-6-nitro-2-benzofuran-1-one |
InChI |
InChI=1S/C11H10N2O4/c1-12(2)6-10-8-4-3-7(13(15)16)5-9(8)11(14)17-10/h3-6H,1-2H3 |
InChI Key |
CHRNCQWGLBIICI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


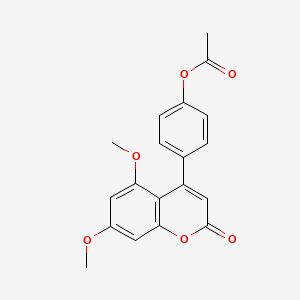

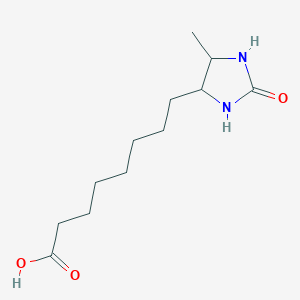
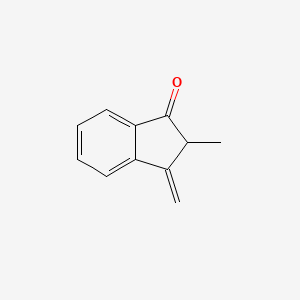
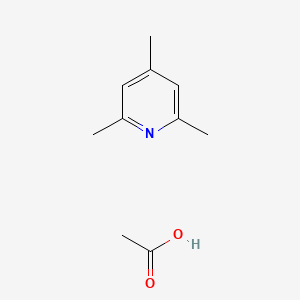

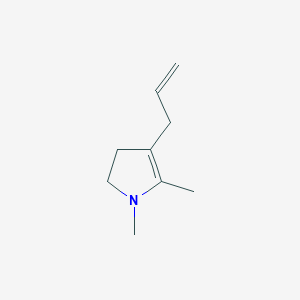
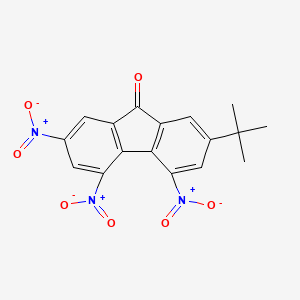
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14393235.png)
![1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine](/img/structure/B14393252.png)

![(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid](/img/structure/B14393267.png)
![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)
